molecular formula C18H14BrNO4 B2771869 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 78095-63-3

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2771869
CAS No.: 78095-63-3
M. Wt: 388.217
InChI Key: YPYLXFHFGBOASR-UHFFFAOYSA-N
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Description

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic brominated coumarin derivative intended for research use only. This compound belongs to a class of molecules that have demonstrated significant potential in medicinal chemistry, particularly as a scaffold for developing novel anticancer agents . The core structure incorporates a coumarin nucleus, a privileged scaffold in drug discovery, substituted at the 6-position with a bromine atom and at the 3-position with a carboxamide group linked to a 2-ethoxyphenyl ring. The primary research value of this compound and its close analogs lies in their investigation as cytotoxic agents against various cancer cell lines. Studies on structurally similar brominated coumarin-carboxamides have shown promising activity, with specific compounds exhibiting low micromolar IC50 values against aggressive cancer types, including triple-negative breast cancer (TNBC) . The bromine atom is a key feature, as C7-halogenated substituents on the chromene moiety have been associated with enhanced anticancer properties in related compounds . Furthermore, the carboxamide functionality at the C-3 position of the coumarin ring is recognized as crucial for broad biological activity, making this derivative a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies . Researchers can utilize this compound to synthesize novel heterocyclic systems or to study its mechanism of action, which may involve inducing cell cycle arrest and triggering apoptosis in malignant cells .

Properties

IUPAC Name

6-bromo-N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-2-23-16-6-4-3-5-14(16)20-17(21)13-10-11-9-12(19)7-8-15(11)24-18(13)22/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYLXFHFGBOASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2H-chromene, undergoes bromination to introduce a bromine atom at the 6th position.

    Amidation: The brominated chromene is then reacted with 2-ethoxyaniline to form the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various pharmacological effects, demonstrating potential in the following areas:

  • Antitumor Activity : Research indicates that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits cytotoxic effects against cancer cell lines. For example, studies have shown its effectiveness against human liver carcinoma cell line HEPG2-1, with IC50 values determined through dose-response assays .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics may enhance its ability to interact with microbial targets, leading to potential therapeutic applications in infectious diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.

Comparative Studies

To understand the unique properties of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-bromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamideHydroxy group instead of ethoxyPotentially enhanced solubility and reactivity
6-nitro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideNitro group at position 6Increased electron-withdrawing effects
6-methyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamideMethyl and methoxy substituentsAltered lipophilicity and potential bioactivity

These comparisons highlight how variations in substituents can significantly influence biological activity and physicochemical properties, emphasizing the significance of the ethoxy substitution in the target compound .

Case Studies

Several case studies have documented the applications of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:

  • Anticancer Research : A study published in a peer-reviewed journal evaluated the compound's cytotoxicity against various cancer cell lines, establishing a correlation between structural modifications and increased activity .
  • Antimicrobial Testing : Another investigation focused on the compound's effectiveness against bacterial strains, providing insights into its mechanism of action and potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine
  • 6-Bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline

Uniqueness

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features and the presence of both bromine and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 6th position and an ethoxyphenyl group at the nitrogen position. The chromene derivatives are known for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial activities.

The molecular formula of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is C18H14BrNO4C_{18}H_{14}BrNO_4, with a molecular weight of approximately 368.21 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound is believed to inhibit certain kinases involved in cell signaling, which can lead to altered cellular processes such as proliferation and apoptosis.
  • Antioxidant Activity : Chromene derivatives have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.5
A549 (Lung Cancer)6.0

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases.

Antimicrobial Activity

Preliminary assessments have indicated that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide possesses antimicrobial properties against several pathogens. The compound's efficacy against bacteria and fungi suggests potential applications in treating infections.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide resulted in significant inhibition of cell growth, with an observed IC50 value of 5.0 µM. The study concluded that the compound induces apoptosis via activation of caspase pathways.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a marked reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to other similar compounds within the chromene class, 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits unique biological profiles:

Compound Activity Type IC50 (µM) Notes
6-Bromo-Coumarin DerivativeAnticancer4.0Similar structure but different substituents affect potency
Ethoxy-Chromene AnalogAnti-inflammatory7.0Less potent than the brominated version

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